molecular formula C17H13ClN2O3S B2836098 N-(3-chloro-4-methoxyphenyl)-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 1797981-42-0

N-(3-chloro-4-methoxyphenyl)-4-(1,3-thiazol-2-yloxy)benzamide

Cat. No.: B2836098
CAS No.: 1797981-42-0
M. Wt: 360.81
InChI Key: DRLAKAGWXFEKCI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-4-(1,3-thiazol-2-yloxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzamide core, substituted with a chloro and methoxy group on the phenyl ring, and a thiazolyl group attached via an oxy linkage. Its unique structure imparts specific chemical and biological properties, making it a subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-4-(1,3-thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Coupling Reaction: The thiazole derivative is then coupled with 4-hydroxybenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 4-(thiazol-2-yloxy)benzoic acid.

    Amidation: The final step involves the reaction of 4-(thiazol-2-yloxy)benzoic acid with 3-chloro-4-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 3-chloro-4-hydroxyphenyl-4-(thiazol-2-yloxy)benzamide.

    Reduction: Formation of N-(3-chloro-4-methoxyphenyl)-4-(thiazol-2-yloxy)benzylamine.

    Substitution: Formation of N-(3-substituted-4-methoxyphenyl)-4-(thiazol-2-yloxy)benzamide derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-4-(1,3-thiazol-2-yloxy)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-(1,3-thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-chloro-4-methoxyphenyl)-4-(1,3-thiazol-2-yloxy)benzamide can be compared with other benzamide derivatives and thiazole-containing compounds. Similar compounds include:

    N-(3-chloro-4-methoxyphenyl)-4-(thiazol-2-yl)benzamide: Lacks the oxy linkage, which may affect its chemical and biological properties.

    N-(3-chloro-4-methoxyphenyl)-4-(thiazol-2-yloxy)benzoic acid: Contains a carboxylic acid group instead of an amide, influencing its reactivity and solubility.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c1-22-15-7-4-12(10-14(15)18)20-16(21)11-2-5-13(6-3-11)23-17-19-8-9-24-17/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLAKAGWXFEKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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